N-(4-chlorophenyl)hexadecanamide

Descripción

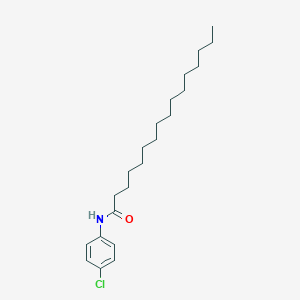

N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.

Propiedades

Número CAS |

100172-16-5 |

|---|---|

Fórmula molecular |

C22H36ClNO |

Peso molecular |

366 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)hexadecanamide |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |

Clave InChI |

OVRHPHDYSKENNR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

Pictogramas |

Irritant |

Sinónimos |

HexadecanaMide, N-(4-chlorophenyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .

Insecticidal Activity of N-(4-Chlorophenyl) Derivatives

N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.

Physicochemical Properties: Retention Time Comparisons

Retention times (HPLC) of related amides reveal trends in hydrophobicity:

| Compound | Retention Time (min) |

|---|---|

| N-Benzylhexadecanamide | 13.6 |

| Oleamide | 28.5 |

| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |

The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.

Structural Analogs: Acetyl vs. Chlorophenyl Substitution

N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:

| Property | This compound | N-(4-Acetylphenyl)hexadecanamide |

|---|---|---|

| Molecular Formula | C22H34ClNO | C24H39NO2 |

| Molar Mass (g/mol) | 376.0 (estimated) | 373.57 |

| Functional Group | Chlorophenyl | Acetylphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.